N-Methoxyacetamide
Overview
Description
N-Methoxyacetamide: is an organic compound with the molecular formula C4H9NO2 . It is a simple Weinreb amide, commonly used in organic synthesis as a ketone synthon. This compound is known for its utility in the synthesis of various natural products and complex molecules .
Mechanism of Action
Target of Action
N-Methoxyacetamide is a type of Weinreb amide . Weinreb amides are commonly used in organic synthesis as ketone synthons . The primary targets of this compound are therefore the organic compounds that it interacts with during these synthesis processes.
Mode of Action
The mode of action of this compound involves its use as a leaving group in reactions with organometallic reagents under mild conditions . This allows for the efficient generation of ketones . If N-Methoxy-N-methyl-2-haloacetamide is reacted with an organometallic reagent, an α-halo ketone can be obtained in good yield .
Biochemical Pathways
Given its role as a ketone synthon, it can be inferred that it plays a role in the synthesis of various organic compounds, including marine natural products like myriaporone and usneoidone .
Pharmacokinetics
It is known that the compound is soluble in chloroform, methanol, and water , which may influence its bioavailability and distribution in biological systems.
Result of Action
The primary result of this compound’s action is the efficient generation of ketones under mild conditions . This makes it a valuable tool in organic synthesis, particularly in the synthesis of complex natural products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and efficacy in synthesis reactions. Additionally, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
N-Methoxyacetamide plays a significant role in biochemical reactions, particularly as a substrate or inhibitor in enzymatic processes. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with catalytic enzymes, modulating their activity and affecting metabolic pathways . These interactions often involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s catalytic function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the acetylation of histone and non-histone proteins, thereby influencing transcription, phase separation, autophagy, mitosis, differentiation, and neural function . These effects are crucial for maintaining cellular homeostasis and responding to environmental changes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active site of enzymes, altering their conformation and affecting their catalytic activity . Additionally, it can influence the expression of specific genes by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of 152°C and a density of 0.97 g/mL at 25°C . Its effects on cellular function may vary over time, with potential degradation products influencing cellular processes differently.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects. For instance, studies on drug metabolism in animal models have highlighted the importance of dosage in determining the therapeutic and toxic effects of compounds like this compound . Understanding the dosage effects is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, amino acid metabolism, and other critical metabolic processes . These interactions are essential for maintaining cellular energy balance and supporting biosynthetic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target cells and tissues. For example, the transport of this compound may involve interactions with mitochondrial transport proteins, facilitating its distribution to energy-demanding tissues . Understanding these transport mechanisms is vital for elucidating its role in cellular metabolism.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound could localize to the mitochondria, where it participates in energy metabolism and other mitochondrial functions . This localization is essential for its role in regulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxyacetamide can be synthesized through the methylation of acetohydroxamic acid using dimethyl sulfate in water. During this process, sodium bicarbonate and sodium hydroxide are used to control the pH of the reaction system to be between 7 and 9. The reaction is carried out at room temperature, followed by heating the reaction mixture to 60°C for one hour. The product is then purified through reduced pressure distillation and extraction with ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: N-Methoxyacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Methoxyacetamide has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
- N-Methoxy-N-methylacetamide
- N-Methoxy-N-methylbenzamide
- N-Methoxy-N-methyl-2,2,2-trifluoroacetamide
- N-Methylacetamide
- N,N-Dimethylformamide dimethyl acetal
Comparison: N-Methoxyacetamide is unique due to its methoxy group, which provides stability and reactivity in various chemical reactions. Compared to similar compounds, it offers better selectivity and efficiency in forming ketones. Its versatility in organic synthesis makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
N-methoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(5)4-6-2/h1-2H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXKDHEWJXRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206787 | |
Record name | Acetamide, N-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-90-6 | |
Record name | N-Methoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5806-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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